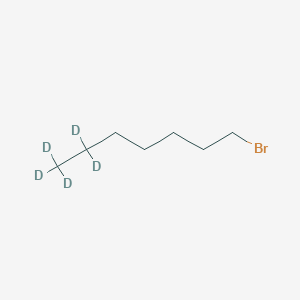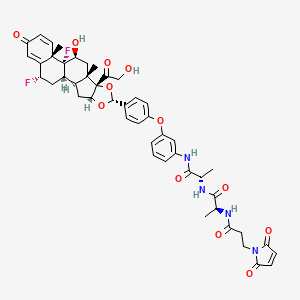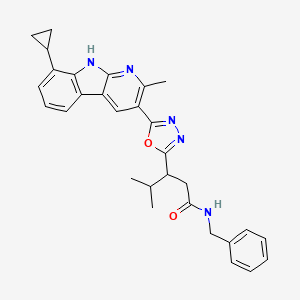
SYNTi
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SYNTi is a PDZ domain inhibitor that specifically targets the syndecan/syntenin protein-protein interaction. It has shown potential for use in breast cancer research due to its ability to inhibit this interaction with an IC50 value of 400 nM and a ligand efficiency (LE) value of 0.24 .
Méthodes De Préparation
The synthetic preparation of SYNTi involves several steps. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving bromination, fluorination, and amide bond formation . Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield.
Analyse Des Réactions Chimiques
SYNTi undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, which can be useful in modifying its properties for different applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
SYNTi has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein-protein interactions, particularly those involving the PDZ domain.
Biology: Helps in understanding the role of syndecan/syntenin interactions in cellular processes.
Medicine: Potential therapeutic agent for breast cancer due to its inhibitory effects on syndecan/syntenin interactions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting protein-protein interactions
Mécanisme D'action
SYNTi exerts its effects by inhibiting the interaction between syndecan and syntenin proteins. This inhibition disrupts the PDZ domain-mediated protein-protein interaction, which is crucial for various cellular processes. The molecular targets of this compound include the PDZ domains of syndecan and syntenin, and the pathways involved are related to cell signaling and cancer progression .
Comparaison Avec Des Composés Similaires
SYNTi is unique in its specific targeting of the syndecan/syntenin interaction. Similar compounds include other PDZ domain inhibitors, such as:
PDZ1i: Another PDZ domain inhibitor with different specificity and potency.
PDZ2i: Targets a different set of PDZ domain interactions.
PDZ3i: Exhibits broader inhibition of PDZ domain interactions.
Compared to these compounds, this compound has a higher specificity for the syndecan/syntenin interaction, making it particularly useful for breast cancer research .
Propriétés
Formule moléculaire |
C28H24BrFN2O5 |
|---|---|
Poids moléculaire |
567.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-3-[4-(5-acetyl-2-fluorophenyl)phenyl]-2-(6-bromo-3-oxo-1H-isoindol-2-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H24BrFN2O5/c1-15(28(36)37)31-26(34)25(32-14-20-12-21(29)8-9-22(20)27(32)35)11-17-3-5-18(6-4-17)23-13-19(16(2)33)7-10-24(23)30/h3-10,12-13,15,25H,11,14H2,1-2H3,(H,31,34)(H,36,37)/t15-,25-/m0/s1 |
Clé InChI |
OIZONSTWGHXIOF-MQNRADLISA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C)F)N3CC4=C(C3=O)C=CC(=C4)Br |
SMILES canonique |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C)F)N3CC4=C(C3=O)C=CC(=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







pyrimidine-2,4-dione](/img/structure/B12398814.png)




![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)



